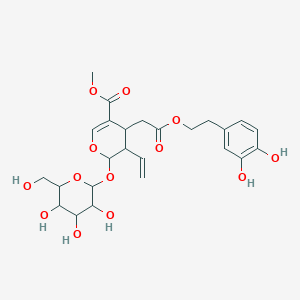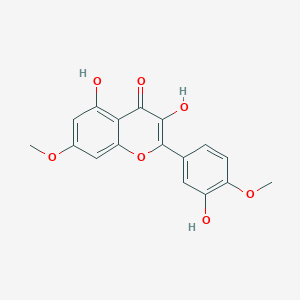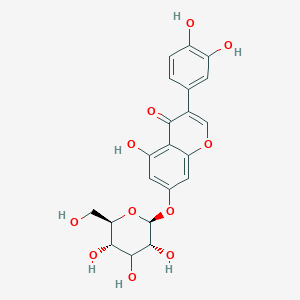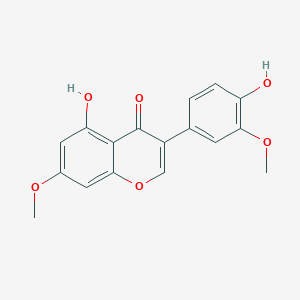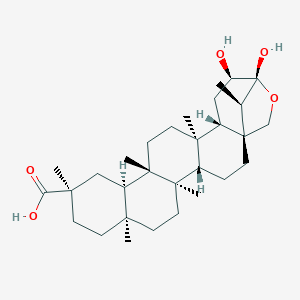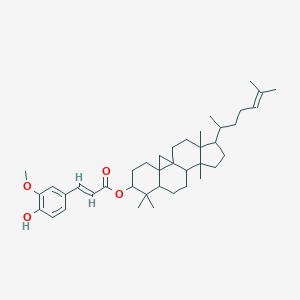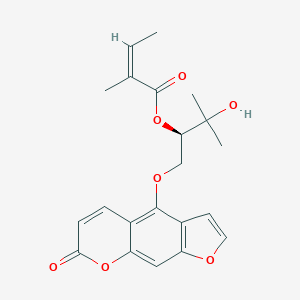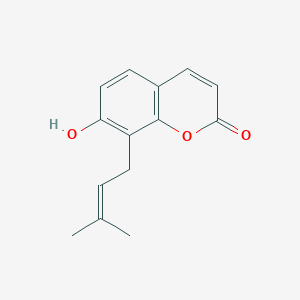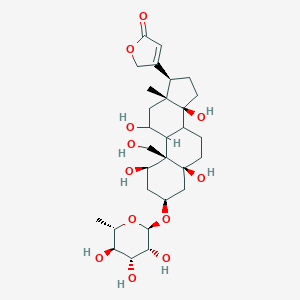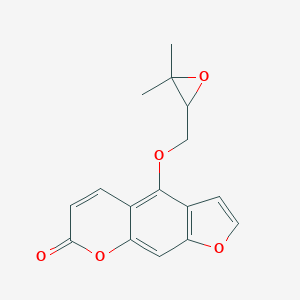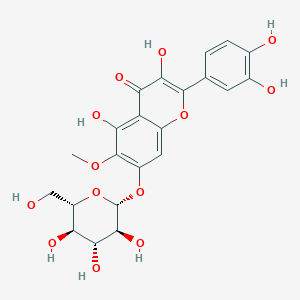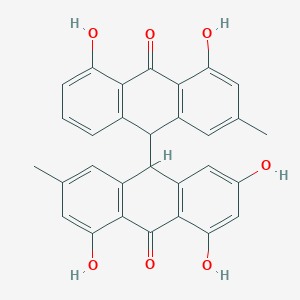
Phyllanthin
Vue d'ensemble
Description
La phyllanthine est un composé lignane que l'on trouve principalement dans l'espèce végétale Phyllanthus amarus et d'autres espèces de Phyllanthus . Elle est connue pour ses diverses propriétés pharmacologiques, notamment ses effets antioxydants, anti-inflammatoires et hépatoprotecteurs . La phyllanthine a été largement étudiée pour ses applications thérapeutiques potentielles, en particulier dans les systèmes de médecine traditionnelle.
Applications De Recherche Scientifique
La phyllanthine a un large éventail d'applications en recherche scientifique, notamment :
Biologie : Étudiée pour ses effets immunomodulateurs et anti-inflammatoires.
Médecine : Investigée pour son potentiel dans le traitement des troubles métaboliques, des maladies du foie et des infections virales
5. Mécanisme d'action
La phyllanthine exerce ses effets par le biais de diverses cibles moléculaires et voies :
Activité antioxydante : La phyllanthine augmente les niveaux de glutathion et d'autres enzymes antioxydantes, réduisant ainsi le stress oxydatif.
Effets anti-inflammatoires : Elle inhibe l'activité des cytokines et des enzymes pro-inflammatoires telles que la cyclooxygénase-2 (COX-2) et le facteur nucléaire kappa B (NF-κB).
Action hépatoprotectrice : La phyllanthine réduit l'accumulation de triglycérides dans le foie et améliore la fonction hépatique en modulant le métabolisme des lipides et en réduisant l'inflammation.
Mécanisme D'action
Target of Action
Phyllanthin, a major lignan present in various Phyllanthus species, has been found to interact with several targets. It exhibits potent inhibitory action on both phagocytic and CD18 expression of phagocytes . It also inhibits the HCV NS3/4A protease, which plays an important role in viral RNA replication . Furthermore, it has been suggested that this compound might have potential as an antihistamine drug .
Mode of Action
This compound interacts with its targets leading to a variety of changes. For instance, it inhibits the chemotaxis, phagocytosis, and reactive oxygen species (ROS) production of human phagocytes in a dose-dependent manner . In the case of HCV NS3/4A protease, this compound inhibits its activity and replication .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to modulate both innate and adaptive immune systems through various mechanisms . It also counteracts coexisting low-grade inflammation and oxidative stress in adipose tissue and liver . Moreover, it has been shown to inhibit the activity of cyclooxygenase-2 (COX2), interleukin-1 beta (IL1β), tumor necrosis factor alpha (TNF-α), and prostaglandin E2 (PGE2) .
Pharmacokinetics
It has been suggested that additional animal studies utilizing different animal models are necessary to analyze its bioavailability, pharmacokinetics, and pharmacodynamic properties, as well as its toxicity, to determine its efficacy and safety .
Result of Action
This compound has a variety of molecular and cellular effects. It has potent immunomodulating properties as well as a variety of other pharmacological properties, including anti-inflammatory, hepatoprotective, anti-tumor, anti-allergic, anti-hypertensive, and phytoestrogenic properties . It also protects against high-fat diet-induced weight gain and adiposity .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the metabolite profiles of Phyllanthus species, which include this compound, change with geographical distribution due to changes in soil composition, difference in genetic variation of the plant population growing at altered heights, and other environmental factors . Therefore, the action, efficacy, and stability of this compound can vary depending on the environmental conditions where the Phyllanthus species are grown.
Safety and Hazards
Orientations Futures
Phyllanthus species, including Phyllanthin, have been used in traditional medicine to treat a variety of ailments. Future research should focus on identifying bioactive constituents responsible for the immunomodulatory properties of the plant extracts and determining the underlying mechanisms of action . There’s also a need for additional animal studies to analyze its bioavailability, pharmacokinetics, and pharmacodynamic properties, as well as its toxicity, to determine its efficacy and safety .
Analyse Biochimique
Biochemical Properties
Phyllanthin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and toxins. This inhibition can lead to altered drug metabolism and potential drug interactions. Additionally, this compound interacts with antioxidant enzymes such as superoxide dismutase and catalase, enhancing their activity and contributing to its antioxidant properties .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been demonstrated to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant and detoxification genes. This activation helps protect cells from oxidative stress and damage. Furthermore, this compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound can inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammation and immune responses. By inhibiting NF-κB, this compound reduces the expression of pro-inflammatory cytokines and other inflammatory mediators. Additionally, this compound can modulate the expression of genes involved in apoptosis, cell cycle regulation, and oxidative stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that this compound can maintain its antioxidant and anti-inflammatory effects over extended periods, providing sustained protection against oxidative stress and inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects such as hepatoprotection, antioxidant activity, and anti-inflammatory properties. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of metabolites that can be excreted from the body. This compound also affects metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. For example, this compound can inhibit the activity of glucose-6-phosphatase, an enzyme involved in glucose metabolism, leading to altered glucose homeostasis .
Méthodes De Préparation
La phyllanthine peut être extraite des parties aériennes des espèces de Phyllanthus en utilisant diverses méthodes. Voici quelques-unes des techniques d'extraction courantes :
Extraction par solvant : Extraction directe avec des solvants tels que le méthanol, l'hexane et le dichlorométhane.
Digestion alcaline : Traitement de la matière végétale avec de l'hydroxyde de potassium à 30 %, ce qui donne un extrait purifié avec une forte teneur en phyllanthine.
Extraction par micro-ondes : En utilisant du méthanol à 80 %, cette méthode permet d'obtenir un meilleur rendement et une teneur plus élevée en phyllanthine.
Traitement enzymatique : Des enzymes hydrolytiques telles que la cellulase et la protéase sont utilisées pour optimiser le rendement et la teneur en phyllanthine.
Analyse Des Réactions Chimiques
La phyllanthine subit diverses réactions chimiques, notamment :
Oxydation : La phyllanthine peut être oxydée pour former différents dérivés oxydés. Les agents oxydants courants sont le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : La réduction de la phyllanthine peut être obtenue en utilisant des agents réducteurs tels que le borohydrure de sodium.
Substitution : La phyllanthine peut subir des réactions de substitution, en particulier en présence de nucléophiles. Les réactifs courants sont les halogènes et les agents alkylants.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Comparaison Avec Des Composés Similaires
La phyllanthine est souvent comparée à d'autres lignanes telles que l'hypophyllanthine, la nirtétraline et la niranthine. Ces composés partagent des propriétés pharmacologiques similaires mais diffèrent par leur structure chimique et leurs activités spécifiques . Par exemple :
Hypophyllanthine : Similaire à la phyllanthine mais avec une structure légèrement différente, ce qui entraîne des variations dans son activité biologique.
Nirtetraline et Niranthine : Ces lignanes présentent également des propriétés antioxydantes et anti-inflammatoires, mais peuvent avoir des puissances et des mécanismes d'action différents.
La phyllanthine se distingue par son large spectre d'activités pharmacologiques et son potentiel d'utilisation dans diverses applications thérapeutiques.
Propriétés
IUPAC Name |
4-[(2S,3S)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-1,2-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O6/c1-25-15-19(11-17-7-9-21(27-3)23(13-17)29-5)20(16-26-2)12-18-8-10-22(28-4)24(14-18)30-6/h7-10,13-14,19-20H,11-12,15-16H2,1-6H3/t19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLQGJQSLUYUBF-WOJBJXKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CC1=CC(=C(C=C1)OC)OC)C(CC2=CC(=C(C=C2)OC)OC)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H](CC1=CC(=C(C=C1)OC)OC)[C@H](CC2=CC(=C(C=C2)OC)OC)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001319088 | |
| Record name | Phyllanthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10351-88-9 | |
| Record name | Phyllanthin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10351-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phyllanthin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010351889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phyllanthin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=619043 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phyllanthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHYLLANTHIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75O1TFF47Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


